Indolin-5-ol hydrochloride
CAS No.: 92818-38-7
Cat. No.: VC8166408
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92818-38-7 |
---|---|
Molecular Formula | C8H10ClNO |
Molecular Weight | 171.62 g/mol |
IUPAC Name | 2,3-dihydro-1H-indol-5-ol;hydrochloride |
Standard InChI | InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H |
Standard InChI Key | WIWKCRIYFOSRLN-UHFFFAOYSA-N |
SMILES | C1CNC2=C1C=C(C=C2)O.Cl |
Canonical SMILES | C1CNC2=C1C=C(C=C2)O.Cl |
Introduction
Chemical Properties and Structural Characteristics
Physical and Chemical Properties
Indolin-5-ol hydrochloride is a white to yellowish solid at 20°C, with a purity exceeding 95.0% (HPLC) . Key properties include:
The compound’s solubility can be enhanced by heating the solution to 37°C and using ultrasonic agitation .
Structural Features
Indolin-5-ol hydrochloride consists of a 2,3-dihydro-1H-indole core with a hydroxyl group at position 5 and a hydrochloride counterion. Its structure is distinct from its hydrobromide counterpart (CAS 1221257-43-7), which differs only in the halide ion (Br⁻ vs. Cl⁻) .
Synthesis and Preparation
Synthetic Routes
Indolin-5-ol hydrochloride is synthesized via Mannich reaction or acid-catalyzed cyclization pathways:
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Mannich Reaction:
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Cyclization Methods:
Stock Solution Preparation
For laboratory use, stock solutions are prepared as follows :
Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
---|---|---|---|
1 | 5.827 | 1.165 | 0.583 |
5 | 29.133 | 5.827 | 2.913 |
10 | 58.266 | 11.653 | 5.827 |
Pharmacological and Research Applications
Dual 5-LOX/sEH Inhibitors
Indoline-based compounds, such as Compound 73 (IC₅₀: 0.41 ± 0.01 μM for 5-LOX; 0.43 ± 0.10 μM for sEH), show potent anti-inflammatory effects by targeting 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . These inhibitors reduce leukotriene synthesis and enhance epoxyeicosatrienoic acid (EET) levels, respectively.
Cytotoxicity Studies
Derivatives of indolinyl compounds (e.g., 5-phenylisatin derivatives) exhibit cytotoxic activity against cancer cell lines. For example, Compound 1i (IC₅₀: 6.92 ± 0.28 μM against K562 cells) demonstrates moderate cytotoxicity .
Role in Medicinal Chemistry
Indolin-5-ol hydrochloride serves as a building block for synthesizing complex molecules:
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N-Alkylation: Substitution at the indoline nitrogen enables the creation of disubstituted 1-(indolin-5-yl)methanamines, which are intermediates for pharmacologically active compounds .
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Suzuki Coupling: Brominated derivatives (e.g., 5-bromoindolin-5-ol) undergo cross-coupling reactions to introduce aromatic substituents, enhancing bioactivity .
Derivatives and Analogues
Salt Forms
Salt Form | CAS Number | Molecular Weight | Key Difference |
---|---|---|---|
Hydrochloride | 92818-38-7 | 171.62 g/mol | Cl⁻ counterion |
Hydrobromide | 1221257-43-7 | 216.08 g/mol | Br⁻ counterion |
Functionalized Derivatives
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1-Methyl-2,3-dihydro-1H-indol-5-ol Hydrobromide:
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Methyl group at the nitrogen enhances lipophilicity, altering pharmacokinetic properties.
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5-Bromoindolin-5-ol:
Comparative Analysis
Indolin-5-ol Hydrochloride vs. Hydrobromide
Property | Hydrochloride | Hydrobromide |
---|---|---|
Molecular Weight | 171.62 g/mol | 216.08 g/mol |
Halide Ion | Cl⁻ | Br⁻ |
Solubility | Moderate (DMSO, MeOH) | Similar to hydrochloride |
Applications | Intermediates, research | Rarely used; niche applications |
Future Directions
Research on indolin-5-ol hydrochloride is expanding into:
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Multitarget Drug Design: Leveraging its indoline core to develop dual inhibitors for inflammation and cancer .
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Late-Stage Functionalization: Utilizing bromination at C5 to introduce bioactive substituents .
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Prodrug Development: Exploring salts (e.g., hydrochloride) to enhance solubility and bioavailability.
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